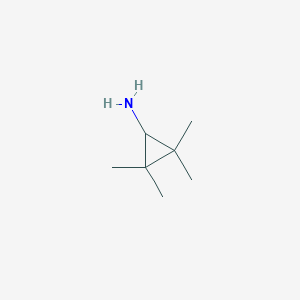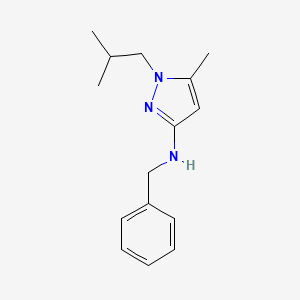![molecular formula C13H17N3O B11733552 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole moiety through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.
Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol Coupling: The final step involves coupling the aminomethylated pyrazole with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Nitro, halogenated, and other substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Hydroxyphenyl)-3-(1-ethyl-1H-pyrazol-3-yl)urea: Similar structure but with a urea linkage instead of an aminomethyl group.
3-(1-Ethyl-1H-pyrazol-3-yl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an aminomethyl group.
Uniqueness
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is unique due to its specific aminomethyl linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11/h3-8,14,17H,2,9-10H2,1H3 |
Clave InChI |
FRAJHDDDKMSCNW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CNCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733469.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733475.png)

![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)

![2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)

